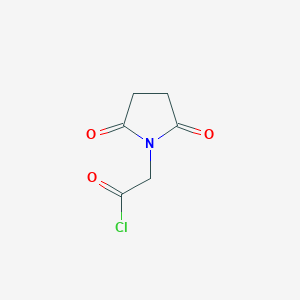
4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one
Descripción general
Descripción
4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one, also known as CPN, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. CPN belongs to the class of naphthyridinone derivatives, which have been reported to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Synthesis of Leukotriene Inhibitors
4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one is used in the synthesis of leukotriene inhibitors, which are significant in treating allergies and asthma. A study highlighted an efficient synthesis method for this compound, specifically in the context of developing the leukotriene release inhibitor SCH 37224 (Nyce, Gala, & Steinman, 1991).
Development of Polyheterocycles
In the field of organic chemistry, this compound is a key precursor in the regioselective synthesis of pentacyclic polyheterocycles. These compounds have a range of potential applications, including pharmaceuticals and materials science (Majumdar & Rafique-ul-Islam, 2007).
Fluorescent Sensors for Metal Ions
This compound is pivotal in the design and synthesis of novel fluorescent probes for metal ion detection. For instance, a study demonstrated its use in creating a sensor for selective detection of Ni2+ ions, with potential applications in environmental monitoring and biological imaging (Khan, Ramu, & Pitchumani, 2018).
Antiallergy Agents
This compound forms a part of a novel class of antiallergy agents. These compounds have shown efficacy as inhibitors of allergic and nonallergic bronchospasm in animal models. Their mechanism may involve inhibiting the release of certain inflammatory mediators (Sherlock et al., 1988).
Antimicrobial Applications
Research also shows the use of this chemical in synthesizing compounds with antimicrobial properties. These properties are tested against various bacteria, indicating potential for pharmaceutical applications in combating infections (Sakram et al., 2018).
Synthesis of Oxadiazoles
This compound is utilized in creating oxadiazoles, which have been screened for antibacterial activity. This showcases the compound's role in developing new antimicrobial agents (Mogilaiah, Srinivas, & Sudhakar, 2004).
Propiedades
IUPAC Name |
4-chloro-1-phenyl-1,8-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-12-9-13(18)17(10-5-2-1-3-6-10)14-11(12)7-4-8-16-14/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBOHUTXRHTHRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C3=C2N=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255946 | |
| Record name | 4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
583031-58-7 | |
| Record name | 4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=583031-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-phenyl-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(1-Benzofuran-2-yl)-1-(3-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B3273200.png)






